molecular formula C29H48O B045280 14-Demethyllanosterol CAS No. 7448-02-4

14-Demethyllanosterol

Cat. No.: B045280
CAS No.: 7448-02-4
M. Wt: 412.7 g/mol
InChI Key: CHGIKSSZNBCNDW-QGBOJXOESA-N
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Description

14-Demethyllanosterol is a sterol compound with the molecular formula C29H48O. It is structurally characterized by the loss of a methyl group from the 14-position of lanosterol, resulting in a 3β-sterol. This compound is significant in the biosynthesis of sterols and is involved in various biological processes .

Scientific Research Applications

14-Demethyllanosterol has numerous applications in scientific research:

Future Directions

Future research could focus on the role of 14-Demethyllanosterol in sterol lipid metabolism, particularly in the context of aging and neurodegenerative diseases . Aberrant sterol lipid metabolism is associated with physiological dysfunctions in the aging brain and aging-dependent disorders such as neurodegenerative diseases . Therefore, understanding the role of this compound in these processes could provide valuable insights.

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Demethyllanosterol can be synthesized through the demethylation of lanosterol. This process typically involves the use of specific enzymes such as lanosterol 14α-demethylase, which catalyzes the removal of the 14α-methyl group from lanosterol . The reaction conditions often require the presence of oxygen and reducing agents like NADPH.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar biochemical pathways as those used in laboratory synthesis. The use of biotechnological methods, including the expression of lanosterol 14α-demethylase in microbial systems, can be employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 14-Demethyllanosterol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxysterols, which are important intermediates in sterol metabolism.

    Reduction: Reduction reactions can modify the sterol structure, affecting its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the sterol molecule, altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxysterols, reduced sterols, and substituted sterol derivatives, each with distinct biological activities .

Mechanism of Action

14-Demethyllanosterol exerts its effects primarily through its role in sterol biosynthesis. The compound is a substrate for lanosterol 14α-demethylase, an enzyme that catalyzes the demethylation process essential for the production of cholesterol and other sterols. This enzyme-mediated reaction involves the removal of the 14α-methyl group, a critical step in the biosynthetic pathway . The molecular targets include various sterol intermediates, and the pathways involved are integral to maintaining cellular lipid homeostasis.

Comparison with Similar Compounds

    Lanosterol: The precursor to 14-Demethyllanosterol, differing by the presence of a 14α-methyl group.

    Ergosterol: A sterol found in fungi, structurally similar but with distinct biological roles.

    Cholesterol: A major sterol in animals, differing in its side chain and functional groups.

Uniqueness: this compound is unique due to its specific role in the sterol biosynthesis pathway, particularly in the demethylation step catalyzed by lanosterol 14α-demethylase. This specificity makes it a valuable compound for studying sterol metabolism and developing therapeutic agents targeting cholesterol biosynthesis .

Properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGIKSSZNBCNDW-QGBOJXOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7448-02-4
Record name 4,4-Dimethylzymosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7448-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-5-alpha-cholesta-(8,24)-dien-3-beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007448024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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